N'-[(E)-(2-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
Description
N'-[(E)-(2-Bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide is a hydrazone derivative characterized by a 2-bromophenyl group linked via a methylidene bridge to an acetohydrazide scaffold. The molecule also contains a 4,5-diphenyl-1,2,4-triazole moiety connected through a sulfur atom (sulfanyl group) at position 3 of the triazole ring . Its molecular formula is C23H18BrN5O2S, with a molecular weight of 508.394 g/mol and a ChemSpider ID of 12271524 . The compound’s structural complexity arises from the conjugation of aromatic (phenyl, bromophenyl) and heterocyclic (1,2,4-triazole) systems, which influence its electronic properties and biological interactions.
Properties
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5OS/c24-20-14-8-7-11-18(20)15-25-26-21(30)16-31-23-28-27-22(17-9-3-1-4-10-17)29(23)19-12-5-2-6-13-19/h1-15H,16H2,(H,26,30)/b25-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBJWUGNNYEGEQ-MFKUBSTISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazide: The initial step involves the reaction of 2-bromoacetophenone with hydrazine hydrate to form the corresponding hydrazide.
Formation of the triazole ring: The hydrazide is then reacted with 4,5-diphenyl-1,2,4-triazole-3-thiol in the presence of a suitable base to form the triazole ring.
Condensation reaction: Finally, the product is subjected to a condensation reaction with 2-bromobenzaldehyde to yield the desired compound.
The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion of the reactants.
Chemical Reactions Analysis
N’-[(E)-(2-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to optimize the reaction yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Biological Studies: It can be used as a probe in biological studies to investigate the interactions between small molecules and biological targets.
Material Science: The compound’s properties can be exploited in the development of new materials with specific chemical and physical characteristics.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for industrial purposes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazole ring and the bromophenyl group play crucial roles in these interactions, facilitating binding to the target sites and influencing the compound’s overall activity.
Comparison with Similar Compounds
Key Observations :
- The 2-bromophenyl group in the target compound enhances halogen bonding and lipophilicity compared to analogs with hydroxyl (e.g., ) or methoxy (e.g., ) substituents.
- The 4,5-diphenyltriazole core provides π-π stacking interactions critical for binding to biological targets, such as enzymes or receptors .
Pharmacological Activity Comparisons
Antimicrobial Activity
- Target Compound: Limited direct antimicrobial data are available. However, structurally related compounds (e.g., 4f in with a coumarin-triazole hybrid) showed moderate activity against S. aureus (zone of inhibition: 14 mm) and E. coli (12 mm) .
- Analog with 4-Bromophenyl Substitution : Compound 303094-79-3 (2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide) exhibited enhanced Gram-negative activity due to fluorine’s electronegativity .
Anticancer Activity
- Triazole-Hydrazone Derivatives: Compounds like N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide inhibited melanoma (IGR39) cell migration by >50% at 10 µM, outperforming the target compound’s unsubstituted analogs .
- Role of Bromine: Bromine’s bulky size may sterically hinder interactions in certain cancer cell lines (e.g., Panc-1 pancreatic carcinoma), explaining lower activity compared to nitro- or methoxy-substituted derivatives .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : Bromine at the ortho position (2-bromophenyl) may reduce metabolic degradation compared to para -substituted analogs (e.g., ), but this requires validation via pharmacokinetic studies.
- Biological Selectivity : Hydrazones with electron-withdrawing groups (e.g., nitro in ) generally show higher cytotoxicity but lower selectivity than brominated analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
